molecular formula C17H27BO3 B8208227 2-(4-(Benzyloxy)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Benzyloxy)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B8208227
M. Wt: 290.2 g/mol
InChI Key: KNLJWSDGPWYDEZ-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C17H27BO3 and its molecular weight is 290.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Benzyloxy)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Benzyloxy)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Arenes : Takagi and Yamakawa (2013) developed a method for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) arenes via Pd-catalyzed borylation of arylbromides, demonstrating a potential use in organic synthesis (Takagi & Yamakawa, 2013).

  • Selective Synthesis of Dienes : Szudkowska‐Fratczak et al. (2014) showcased the use of 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane for the highly selective synthesis of 1-substituted (E)-buta-1,3-dienes, which is significant for chemoselectivity in Suzuki-Miyaura cross-coupling reactions (Szudkowska‐Fratczak et al., 2014).

  • Neurodegenerative Disease Treatments : Das et al. (2015) synthesized novel boron-containing stilbene derivatives, which could be intermediates for liquid crystal display (LCD) technology and treatments for neurodegenerative diseases (Das et al., 2015).

  • Reduction of Ketones : A study by Query et al. (2011) found that the reduction of ketones with pinacolborane, catalyzed by NaOt-Bu, is a high-yielding and general method for converting aryl and dialkyl ketones, highlighting its utility in organic chemistry (Query et al., 2011).

  • Molecular Structure : Li and Wang (2016) studied the crystal structure of a compound containing a similar dioxaborolane ring, showing its unique extended butyl group conformation and twisted ring structure (Li & Wang, 2016).

  • Hydroboration Catalysis : Koren-Selfridge et al. (2009) reported a boron-substituted hydroxycycylopentadienyl ruthenium hydride catalyst for hydroboration of aldehydes, imines, and ketones, producing high yields of amines and aryl ketones (Koren-Selfridge et al., 2009).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenylmethoxybutyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-16(2)17(3,4)21-18(20-16)12-8-9-13-19-14-15-10-6-5-7-11-15/h5-7,10-11H,8-9,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLJWSDGPWYDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(Benzyloxy)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Benzyloxy)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Benzyloxy)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Benzyloxy)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Benzyloxy)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Benzyloxy)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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